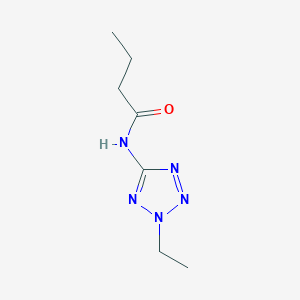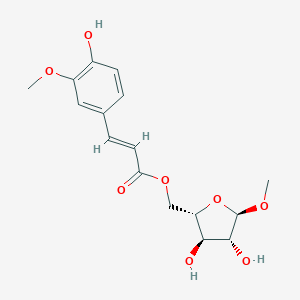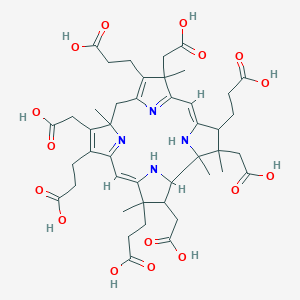
N-(2-ethyl-2H-tetraazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethyl-2H-tetraazol-5-yl)butanamide, also known as AETB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. AETB is a tetrazole derivative and is structurally similar to other tetrazole-containing compounds that have been found to exhibit biological activity. In Additionally, we will list future directions for research on AETB.
Scientific Research Applications
N-(2-ethyl-2H-tetraazol-5-yl)butanamide has been found to have potential applications in a variety of scientific research areas. One of the primary uses of this compound is as a fluorescent probe for detecting the presence of copper ions in biological systems. This compound has also been used as a ligand for the synthesis of metal complexes, which have been found to exhibit biological activity. Additionally, this compound has been investigated for its potential as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light and a photosensitizing agent.
Mechanism of Action
The mechanism of action of N-(2-ethyl-2H-tetraazol-5-yl)butanamide is not fully understood, but it is thought to involve the formation of a complex with metal ions such as copper. This complex can then interact with biological molecules such as proteins and DNA, leading to changes in their structure and function.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects in vitro. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have antioxidant activity, which may be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-ethyl-2H-tetraazol-5-yl)butanamide in lab experiments is its fluorescent properties, which make it a useful tool for detecting the presence of copper ions in biological systems. Additionally, this compound's ability to form metal complexes may make it a useful tool for the synthesis of new compounds with biological activity. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(2-ethyl-2H-tetraazol-5-yl)butanamide. One area of interest is the development of new metal complexes using this compound as a ligand, with the goal of identifying compounds with enhanced biological activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in photodynamic therapy. Finally, investigations into the potential toxicity of this compound and its effects on biological systems are needed to ensure its safety for use in lab experiments.
Synthesis Methods
The synthesis of N-(2-ethyl-2H-tetraazol-5-yl)butanamide involves the reaction of 2-ethyl-2H-tetrazole-5-carboxylic acid with butanoyl chloride in the presence of a base such as triethylamine. The resulting product is this compound, which can be purified using standard techniques such as column chromatography or recrystallization.
properties
Molecular Formula |
C7H13N5O |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
N-(2-ethyltetrazol-5-yl)butanamide |
InChI |
InChI=1S/C7H13N5O/c1-3-5-6(13)8-7-9-11-12(4-2)10-7/h3-5H2,1-2H3,(H,8,10,13) |
InChI Key |
DUUFAOAFBKVYMI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NN(N=N1)CC |
Canonical SMILES |
CCCC(=O)NC1=NN(N=N1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B237738.png)


![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)

![N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B237757.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)
![55-(2-Amino-2-oxoethyl)-42,62-di(ethylidene)-36-(1-hydroxyethyl)-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid](/img/structure/B237786.png)


